molecular formula C15H20FNO2 B2571080 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034307-10-1

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2571080
CAS No.: 2034307-10-1
M. Wt: 265.328
InChI Key: YJSVIDIZMNTAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is also known as AZD-9291 and belongs to the class of epidermal growth factor receptor (EGFR) inhibitors.

Scientific Research Applications

Synthetic Chemistry and Drug Development

Compounds structurally related to 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone have been synthesized and characterized for their potential applications in drug development. For instance, the synthesis and characterization of compounds involving azetidinone cores, alongside their spectroscopic characterization and analysis of thermal stability, provide foundational insights into the design and development of new pharmaceutical agents (Govindhan et al., 2017). Such studies emphasize the importance of azetidinone derivatives in creating potent inhibitors for cholesterol absorption, showcasing their role in managing cholesterol levels and potentially impacting cardiovascular health (Rosenblum et al., 1998).

Antibacterial and Antifungal Applications

Research into azetidinone derivatives has also highlighted their significant antibacterial and antifungal properties. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated potent activities against both Gram-positive and Gram-negative bacteria, indicating the potential for these compounds in addressing antibiotic resistance and treating infectious diseases (Kuramoto et al., 2003).

Enzyme Inhibition for Therapeutic Uses

The functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, through stereospecific synthesis and chiral recognition, have been explored for their capacity to inhibit human leukocyte elastase, an enzyme involved in various inflammatory processes. This underscores the therapeutic potential of azetidinone derivatives in treating conditions associated with excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and emphysema (Doucet et al., 1997).

Nicotinic Acetylcholine Receptor Binding

Another area of research involves the synthesis and evaluation of azetidinone derivatives as ligands for nicotinic acetylcholine receptors, with implications for neurological research and potential treatments for neurodegenerative diseases. The development of specific ligands could aid in the understanding and imaging of nicotinic receptors in vivo, contributing to the diagnosis and treatment of conditions such as Alzheimer's disease and schizophrenia (Doll et al., 1999).

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-11(2)13-3-5-14(6-4-13)19-10-15(18)17-8-12(7-16)9-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSVIDIZMNTAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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